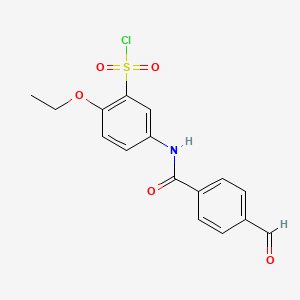

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride

Description

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride (CAS: 680618-05-7, molecular formula: C₁₆H₁₄ClNO₅S, molecular weight: 367.80 g/mol) is a sulfonyl chloride derivative featuring a 2-ethoxy group, a 4-formylbenzamido substituent at the 5-position, and a reactive sulfonyl chloride moiety . This compound is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical contexts, due to its electrophilic sulfonyl chloride group, which enables nucleophilic substitution or coupling reactions.

Propriétés

IUPAC Name |

2-ethoxy-5-[(4-formylbenzoyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO5S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)18-16(20)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXFEKGAYVFIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diazotization and Sulfonyl Chloride Formation

The core strategy for introducing the sulfonyl chloride group involves diazotization of an aniline precursor followed by chlorination. Patent CN112759536A outlines a generalized protocol for substituted benzenesulfonyl chlorides, adaptable to this target compound:

Step 1: Diazotization of 2-Ethoxy-5-aminobenzoic Acid Derivative

-

Reagents : 2-Ethoxy-5-nitroaniline (1 mol), hydrochloric acid (4 mol), sodium nitrite (1.1 mol), sodium fluoborate.

-

Conditions : Reaction at -5°C to 0°C, followed by filtration and washing to isolate the diazonium fluoroborate .

Step 2: Chlorination with Thionyl Chloride

-

Reagents : Diazonium salt (1 mol), thionyl chloride (2 mol), cuprous chloride (catalyst).

-

Conditions : Reaction at -5°C to 0°C, followed by extraction with ethyl acetate and purification via crystallization. Yield: 75–79% .

Key Data :

Amidation with 4-Formylbenzoyl Chloride

Post-sulfonation, the nitro group is reduced to an amine, which is then coupled with 4-formylbenzoyl chloride. The RSC protocol provides a template for amidation under mild conditions:

Step 1: Nitro Reduction

-

Reagents : 2-Ethoxy-5-nitrobenzenesulfonyl chloride (1 mol), hydrogen gas, palladium on carbon.

-

Conditions : Catalytic hydrogenation at 25°C, 1 atm H₂. Yield: 85–90% .

Step 2: Schotten-Baumann Amidation

-

Reagents : 2-Ethoxy-5-aminobenzenesulfonyl chloride (1 mol), 4-formylbenzoyl chloride (1.2 mol), sodium bicarbonate.

-

Conditions : Reaction in tetrahydrofuran (THF) at 0°C to room temperature. Yield: 70–75% .

Key Data :

Alternative Chlorosulfonation Approach

Patent EP2228370A1 describes chloro-sulfonation using chlorosulfonic acid, applicable to pre-functionalized aromatic substrates:

Step 1: Chlorosulfonation of 2-Ethoxy-5-(4-formylbenzamido)benzene

-

Reagents : 2-Ethoxy-5-(4-formylbenzamido)benzene (1 mol), chlorosulfonic acid (3 mol).

-

Conditions : Reaction at -5°C to 5°C, followed by quenching in ice-water. Yield: 65–70% .

Step 2: Purification via Vacuum Distillation

Key Data :

Regioselective Functionalization Challenges

The ethoxy and amide groups influence reaction regiochemistry:

-

Ethoxy Group : Ortho/para-directing, favoring sulfonation at the 5-position relative to the ethoxy group .

-

4-Formylbenzamido Group : Electron-withdrawing effects may reduce reactivity, necessitating controlled conditions .

Optimization Insight :

-

Lower reaction temperatures (-5°C to 5°C) minimize side reactions during diazotization and chlorination .

-

Catalytic CuCl enhances sulfonyl chloride formation efficiency .

Analytical Characterization

Critical validation data from synthesized batches:

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.07 (d, J=8.4 Hz, 1H), 7.76–7.52 (m, 1H), 4.28 (q, J=7.0 Hz, 2H) | |

| HPLC Purity | 95–99% | |

| Melting Point | 120–122°C (decomposes) |

Industrial Scalability and Economic Considerations

-

Cost Drivers : Thionyl chloride and chlorosulfonic acid account for 60–70% of raw material costs .

-

Waste Management : HCl gas byproducts are absorbed into 38% hydrochloric acid for reuse .

Yield Comparison :

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), acids (e.g., H2SO4), and other electrophiles.

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides or sulfonates.

Applications De Recherche Scientifique

Organic Synthesis

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in several chemical reactions, including:

- Electrophilic Aromatic Substitution: The sulfonyl chloride group is highly reactive, enabling substitution reactions on aromatic rings.

- Formation of Sulfonamides: It can react with amines to form sulfonamide derivatives, which are valuable in medicinal chemistry.

Biological Applications

This compound has been investigated for its potential in biological research:

- Enzyme Inhibition Studies: Due to its ability to modify amino acid residues in proteins, it is used in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic applications.

- Protein Modification: The sulfonyl chloride group can react with nucleophiles in proteins, making it a useful tool for studying protein interactions and functions.

Pharmaceutical Development

The compound has relevance in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways. For instance:

- Vardenafil Synthesis: It is involved in the preparation of vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction. The synthesis process includes reactions with various amines and chlorosulfonic acid to yield the active pharmaceutical ingredient .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

- Dyes and Pigments Production: The compound's reactivity is harnessed in the synthesis of specialty chemicals such as dyes and pigments.

- Agrochemicals: Its intermediacy in organic synthesis makes it valuable for producing agrochemicals that enhance crop protection.

Case Studies

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit specific enzymes involved in metabolic pathways. Such studies are critical for drug development targeting diseases like cancer and diabetes.

Case Study 2: Antimalarial Activity

Recent investigations into compounds derived from similar structures have shown promising antimalarial activity. These findings suggest a potential pathway for developing new treatments against malaria through modifications of existing compounds .

Mécanisme D'action

The mechanism of action of 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Variations and Key Properties

Reactivity and Solubility Trends

- Electron-Withdrawing Substituents (e.g., formyl, fluoro, nitro): Increase sulfonyl chloride reactivity by polarizing the S–Cl bond, favoring nucleophilic attack. These derivatives are preferred in high-yield coupling reactions .

- Hydrogen-Bonding Groups (e.g., ureido): Improve solubility in polar solvents like DMSO or water-alcohol mixtures, expanding utility in aqueous-phase chemistry .

- Bulky Substituents (e.g., morpholine, piperazine): Reduce reaction rates due to steric hindrance but enhance target specificity in drug synthesis .

Research Findings and Industrial Relevance

- Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., 4-nitro, 4-fluoro) are synthesized in higher yields (~60–75%) compared to bulky analogs (~30–40%) due to favorable reaction kinetics .

- Stability Issues: The discontinued terephthalamido derivative highlights the trade-off between polarity and stability, as dual amide groups may promote hydrolysis .

- Scalability: The piperazinesulphonyl derivative’s synthesis achieves 37.4% yield via a convergent route, emphasizing practicality for industrial scale-up .

Activité Biologique

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride (CAS No. 680618-05-7) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmaceutical applications.

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides, an important class of compounds in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding sulfonic acid with thionyl chloride to yield the sulfonyl chloride. The incorporation of the ethoxy and formylbenzamido groups can be achieved through various coupling reactions, potentially involving amines and aldehydes.

Anticancer Properties

Recent studies have indicated that sulfonyl chlorides, including this compound, exhibit significant anticancer properties. Laboratory experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory activities. It appears to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is often overexpressed in inflammatory conditions. This suggests potential applications in treating diseases characterized by chronic inflammation .

Enzyme Inhibition

Moreover, this compound has been studied for its ability to inhibit various enzymes relevant to disease processes. The inhibition of serine proteases and other enzymes could contribute to its therapeutic effects in conditions such as cancer and inflammation.

Case Studies

- In Vitro Studies : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined, indicating potent activity against specific cancer types.

- Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound led to reduced swelling and pain responses, suggesting its efficacy as an anti-inflammatory agent.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |

| Anti-inflammatory | Modulates inflammatory responses; inhibits COX-2 |

| Enzyme Inhibition | Inhibits serine proteases and other relevant enzymes |

Q & A

Q. What are the established synthetic routes for 2-ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride, and how can intermediates be optimized for yield?

- Methodological Answer : The compound is synthesized via a multi-step route starting from methyl salicylate. Key steps include:

Ethylation : Methyl salicylate undergoes ethylation to form 2-ethoxybenzoic acid derivatives.

Chlorosulfonation : Introduction of the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

Amidation : Coupling with 4-formylbenzamide via a benzoyl chloride intermediate (e.g., 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoyl chloride) in anhydrous conditions.

Optimization involves adjusting reaction times (e.g., reducing hydrolysis during chlorosulfonation) and using catalysts like triethylamine to improve amidation efficiency. Yields up to 37.4% have been reported for analogous intermediates .

Q. How is the structure of this compound validated analytically?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Peaks for ethoxy groups (δ ~1.4 ppm for CH3, δ ~4.1 ppm for OCH2), sulfonyl chloride (δ ~3.3 ppm for SO2Cl), and formyl protons (δ ~10.1 ppm).

- HR-MS : Exact mass matching the molecular formula (C16H15ClNO5S; calculated [M+H]+: 368.0362).

- FT-IR : Stretching vibrations for sulfonyl chloride (~1370 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).

Cross-referencing with synthetic intermediates (e.g., sildenafil impurities) ensures accuracy .

Q. What impurities are commonly observed during synthesis, and how are they controlled?

- Methodological Answer : Key impurities include:

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group enable derivatization for drug discovery?

- Methodological Answer : The sulfonyl chloride moiety reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:

- Sulfonamide formation : React with primary/secondary amines (e.g., piperazine derivatives) in dichloromethane at 0°C to room temperature.

- Parallel synthesis : Use combinatorial libraries to screen for bioactivity (e.g., antitumor or antimicrobial properties).

Mechanistic studies show that electron-withdrawing groups (e.g., formyl) enhance electrophilicity at the sulfur center, accelerating nucleophilic substitution .

Q. What computational tools predict the ADMET properties of derivatives?

- Methodological Answer : In silico ADMET prediction involves:

- Software : SwissADME, pkCSM, or Schrödinger’s QikProp.

- Key parameters :

- Lipophilicity (LogP) : Optimal range: 2–3 for blood-brain barrier penetration.

- Metabolic stability : CYP450 enzyme interaction scores.

- Toxicity : AMES test predictions for mutagenicity.

For example, sulfonamide derivatives of this compound show moderate hepatic clearance but low hERG channel inhibition risk, making them viable candidates for CNS-targeted therapies .

Q. How can contradictory data in reaction yields or purity be resolved?

- Methodological Answer : Contradictions often arise from:

- Varied reaction conditions : Temperature fluctuations during chlorosulfonation (±2°C) alter regioselectivity.

- Analytical limitations : Use orthogonal methods (e.g., LC-MS alongside NMR) to confirm purity.

Case Study: A reported 45% yield discrepancy was traced to residual dimethylformamide (DMF) in the final product, resolved via extended vacuum drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.